Alexine

Description

Properties

IUPAC Name |

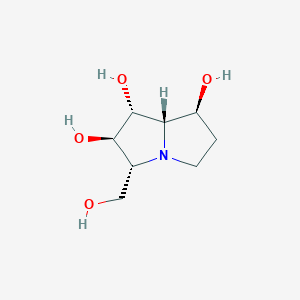

(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQMLBKBQCVDEY-DWOUCZDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C(C2C1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151306 | |

| Record name | Alexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116174-63-1 | |

| Record name | Alexine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116174-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alexine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Alexine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from Alexa leiopetala. Possessing a unique stereochemical architecture, this natural product has garnered significant interest within the scientific community due to its potent biological activity as a glycosidase inhibitor. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry and IUPAC nomenclature. Furthermore, it delves into its mechanism of action, detailing its role as an inhibitor of glycoprotein (B1211001) processing, and presents key quantitative data on its inhibitory activity. Detailed experimental protocols for the asymmetric synthesis of (+)-alexine are also provided, offering a valuable resource for researchers in the fields of natural product synthesis and medicinal chemistry.

Chemical Structure of this compound

This compound is a member of the pyrrolizidine alkaloid family, characterized by a core bicyclic structure formed by the fusion of two five-membered rings. Its chemical formula is C₈H₁₅NO₄, and its structure is distinguished by the presence of multiple hydroxyl groups, which contribute to its biological activity.

1.1. IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for the naturally occurring enantiomer of this compound is (+)-Alexine [(1R,2R,3R,7S,7aS)-3-hydroxymethyl-1,2,7-trihydroxypyrrolizidine] . This nomenclature precisely defines the absolute configuration of the five stereogenic centers within the molecule, which are crucial for its biological function. The pyrrolizidine ring system provides a rigid scaffold, positioning the hydroxyl groups in a specific spatial arrangement that allows for effective interaction with the active sites of target enzymes.

1.2. Structural Features

The key structural features of this compound include:

-

A saturated pyrrolizidine core.

-

Hydroxyl groups at positions C1, C2, and C7.

-

A hydroxymethyl group at position C3.

The presence of these multiple hydrophilic groups makes this compound a structural mimic of monosaccharides, which is the basis for its mechanism of action as a glycosidase inhibitor.

Biological Activity and Mechanism of Action

This compound and its stereoisomers are potent inhibitors of glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. This inhibitory activity has significant implications for various biological processes, particularly glycoprotein processing.

2.1. Inhibition of Glycosidases

Glycosidases play a critical role in the post-translational modification of proteins, specifically in the trimming of oligosaccharide chains on newly synthesized glycoproteins in the endoplasmic reticulum (ER). This process, known as N-linked glycosylation, is essential for proper protein folding, quality control, and trafficking.

This compound and its stereoisomers, such as australine (B55042), act as competitive inhibitors of specific α-glucosidases. For instance, australine has been shown to be a potent inhibitor of glucosidase I, the enzyme that catalyzes the removal of the terminal glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent polypeptide chains.[1]

2.2. Disruption of Glycoprotein Processing

By inhibiting glucosidase I, this compound and its analogs disrupt the normal processing of N-linked glycans. This leads to the accumulation of misfolded glycoproteins in the ER, which can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways.

Quantitative Data

| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| Australine | Amyloglucosidase | 5.8 | Competitive | [1] |

Table 1: Inhibitory activity of Australine, a stereoisomer of this compound.

Experimental Protocols: Asymmetric Total Synthesis of (+)-Alexine

The total synthesis of (+)-alexine has been achieved through various synthetic routes. The following is a summary of a key asymmetric synthesis approach, providing a general workflow for its laboratory preparation.

4.1. Detailed Methodology (Adapted from Yoda et al.)

A detailed experimental protocol for the asymmetric total synthesis of (+)-alexine is a multi-step process. The following provides an overview of the key transformations. For precise reagent quantities, reaction conditions, and purification methods, it is imperative to consult the original peer-reviewed publication.

Step 1: Preparation of the Key Lactam Intermediate The synthesis commences with a suitable chiral starting material, such as a protected sugar derivative (e.g., 2,3,5-tri-O-benzyl-β-D-arabinofuranose), which is converted into a key homochiral lactam intermediate through a series of established organic reactions.

Step 2: Elaboration of the Lactam The lactam is then subjected to a sequence of stereoselective reactions to introduce the necessary functional groups with the correct stereochemistry. This may involve reductions, oxidations, and carbon-carbon bond-forming reactions.

Step 3: Cyclization to form the Pyrrolizidine Core A crucial step in the synthesis is the intramolecular cyclization to construct the characteristic pyrrolizidine ring system. This is often achieved through reductive amination or other cyclization strategies.

Step 4: Final Deprotection The final stage of the synthesis involves the removal of all protecting groups from the hydroxyl functionalities to yield the target molecule, (+)-alexine. This is typically accomplished through hydrogenolysis or treatment with acidic or basic reagents.

Conclusion

This compound represents a fascinating class of natural products with significant potential for therapeutic applications. Its well-defined chemical structure and potent glycosidase inhibitory activity make it a valuable tool for studying glycoprotein processing and a promising lead compound for the development of new drugs targeting diseases associated with aberrant glycosylation, such as certain viral infections and cancers. The successful total synthesis of this compound not only confirms its absolute stereochemistry but also provides a means to generate analogs for further structure-activity relationship studies, paving the way for the development of more potent and selective glycosidase inhibitors.

References

The Discovery and Enduring Significance of Alexine Alkaloids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alexine alkaloids, a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids, have garnered significant attention since their discovery due to their potent biological activities. As sugar mimics, they effectively inhibit various glycosidases, leading to a broad spectrum of effects, including antiviral and anti-HIV activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound alkaloids. It includes detailed experimental protocols for their isolation, characterization, and biological evaluation, alongside a quantitative summary of their glycosidase inhibitory activity. Furthermore, this guide visualizes the crucial signaling pathways and experimental workflows associated with these fascinating natural products.

Introduction: The Emergence of a Novel Alkaloid Class

The history of alkaloids is rich with compounds that have shaped medicine and our understanding of biological processes.[1][2] The discovery of this compound in 1988 marked a significant addition to this diverse family of natural products.[3] this compound is a polyhydroxylated pyrrolizidine alkaloid, a structural classification that distinguishes it from many other alkaloids.[4] Its unique three-dimensional arrangement of hydroxyl groups and a nitrogen atom in place of the anomeric oxygen of a sugar molecule allows it to act as a "sugar mimic."[5] This structural feature is the basis for its potent and selective inhibition of glycosidases, enzymes that play critical roles in various biological processes.[4][6] The ability of this compound and its congeners to interfere with these enzymes has made them valuable tools for studying glycoprotein (B1211001) processing and has opened avenues for the development of new therapeutic agents.[5][6]

Discovery and Structural Elucidation

The journey of this compound began with its isolation from the seeds of the legume Alexa leiopetala.[3] The structure of this novel alkaloid, formally named (1R,2R,3R,7S,8S)-3-hydroxymethyl-1,2,7-trihydroxypyrrolizidine, was unequivocally determined by X-ray crystal structure analysis.[3] This pioneering work revealed a unique pyrrolizidine alkaloid scaffold adorned with multiple hydroxyl groups, hinting at its potential to interact with carbohydrate-binding proteins.[3]

Biological Activity and Mechanism of Action

The primary biological activity of this compound alkaloids stems from their ability to inhibit glycosidases.[7][8] These enzymes are responsible for the cleavage of glycosidic bonds in carbohydrates and glycoproteins. By mimicking the structure of the sugar substrate, this compound and its analogs bind to the active site of these enzymes, effectively blocking their function.[5]

Glycosidase Inhibition

This compound and its stereoisomers exhibit a range of inhibitory activities against various glycosidases. This inhibition is often stereospecific, with different isomers showing varying potencies against different enzymes. The quantitative data on the glycosidase inhibitory activity of several this compound alkaloids are summarized in Table 1.

| Alkaloid | Enzyme | Source | IC50 (µM) |

| This compound | Amyloglucosidase | Aspergillus niger | 23 |

| Glucosidase I | Pig liver | >1000 | |

| Glucosidase II | Pig liver | >1000 | |

| Australine | Amyloglucosidase | Aspergillus niger | 5.8[8] |

| Glucosidase I | MDBK cells | Inhibitory | |

| Glucosidase II | MDBK cells | Weakly Inhibitory | |

| 7-epi-Alexine | α-Glucosidase | Yeast | 480 |

| 3,7a-diepi-Alexine | α-Glucosidase I | ER microsomes | Selective Inhibitor |

Note: IC50 values can vary depending on the assay conditions and enzyme source. The data presented here are for comparative purposes.

Antiviral and Anti-HIV Activity

A significant therapeutic potential of this compound alkaloids lies in their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[7] The mechanism of this activity is directly linked to the inhibition of a specific host-cell glycosidase, α-glucosidase I, which is located in the endoplasmic reticulum.[8] This enzyme is crucial for the proper folding and maturation of the HIV envelope glycoprotein, gp160. Inhibition of α-glucosidase I by this compound analogs leads to the production of misfolded gp160, which cannot be cleaved into the functional gp120 and gp41 subunits. Consequently, the virus particles produced are non-infectious.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound alkaloids.

Isolation of this compound from Alexa leiopetala

The following protocol is a representative method for the extraction and purification of this compound from its natural source.

dot

Caption: Workflow for the isolation and purification of this compound.

-

Extraction:

-

Grind dried seeds of Alexa leiopetala to a fine powder.

-

Macerate the powder with 70% aqueous ethanol at room temperature for 24-48 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

-

-

Cation-Exchange Chromatography (Initial Separation):

-

Dissolve the crude extract in water and apply it to a Dowex 50W-X8 (H+ form) cation-exchange column.

-

Wash the column extensively with deionized water to remove sugars and other neutral and acidic compounds.

-

Elute the bound alkaloids with 2M aqueous ammonium hydroxide.

-

Concentrate the eluate under reduced pressure.

-

-

Cation-Exchange Chromatography (Fine Purification):

-

Dissolve the concentrated alkaloid fraction in water and apply it to an Amberlite CG-50 (NH4+ form) column.

-

Elute the column with a linear gradient of aqueous ammonium hydroxide (e.g., 0 to 1.0 M).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia) and visualizing with an appropriate stain (e.g., ninhydrin).

-

Pool the fractions containing pure this compound.

-

-

Crystallization:

-

Concentrate the pooled fractions to a small volume.

-

Induce crystallization by the slow addition of ethanol.

-

Collect the crystals by filtration and dry under vacuum.

-

Glycosidase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of this compound alkaloids against α-glucosidase.

dot

Caption: Experimental workflow for α-glucosidase inhibition assay.

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

This compound alkaloid (inhibitor)

-

Sodium carbonate (0.1 M) to stop the reaction

-

-

Procedure:

-

In a 96-well microplate, add 50 µL of sodium phosphate buffer, 20 µL of various concentrations of the this compound alkaloid solution, and 10 µL of the α-glucosidase solution (0.5 U/mL).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution (1 mM).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Logical Relationships

The inhibitory action of this compound alkaloids on glycosidases has significant implications for cellular signaling pathways, particularly those involving glycoproteins.

Mechanism of Glycosidase Inhibition

This compound alkaloids act as competitive inhibitors of glycosidases. Their sugar-like structure allows them to bind to the enzyme's active site, preventing the binding and subsequent cleavage of the natural substrate.

dot

Caption: Mechanism of competitive inhibition of glycosidases by this compound.

Anti-HIV Mechanism: Inhibition of gp160 Processing

The anti-HIV activity of certain this compound analogs is a direct consequence of inhibiting α-glucosidase I in the endoplasmic reticulum, which disrupts the maturation of the viral envelope glycoprotein gp160.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances on the synthesis of natural pyrrolizidine alkaloids: this compound, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Alexine Pyrrolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid, a class of natural compounds that has garnered significant interest in the scientific community due to its potential therapeutic applications. Notably, this compound and its stereoisomers have demonstrated potent glycosidase inhibitory and anti-HIV activities.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and its known biological signaling pathways. All quantitative data, experimental protocols, and pathway diagrams are presented to facilitate further research and development.

Natural Sources and Quantification

This compound has been primarily isolated from two plant species: Alexa leiopetala and Castanospermum australe.[1][3] While the presence of this compound and its stereoisomers in these plants is well-documented, specific quantitative data on the concentration of this compound in various plant parts is not extensively reported in the available scientific literature.

| Plant Species | Plant Part | This compound Concentration | References |

| Alexa leiopetala | Not Specified | Presence confirmed | [1] |

| Castanospermum australe | Seeds | Presence of stereoisomers confirmed | [1][3] |

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of pyrrolizidine alkaloids and can be applied to the isolation and quantification of this compound from plant materials.

Protocol 1: Extraction and Purification of this compound

This protocol outlines the steps for the extraction and purification of this compound from plant material using solvent extraction followed by column chromatography.

1. Sample Preparation:

- Air-dry the plant material (e.g., seeds of Castanospermum australe or relevant parts of Alexa leiopetala) at room temperature.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Acidic Extraction:

- Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.5 M H₂SO₄) for 24 hours at room temperature with occasional stirring. The acidic solution protonates the alkaloid, increasing its solubility in the aqueous phase.

- Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

- Wash the residue with the acidic solution to ensure complete extraction of the alkaloids.

3. Liquid-Liquid Extraction:

- Make the acidic extract alkaline (pH 9-10) by the slow addition of a base (e.g., concentrated NH₄OH) while cooling in an ice bath. This deprotonates the alkaloid, making it soluble in organic solvents.

- Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform (B151607) or dichloromethane. Repeat the extraction several times to ensure complete transfer of the alkaloids to the organic phase.

- Combine the organic extracts and dry them over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

4. Column Chromatography Purification:

- Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., hexane).

- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

- Load the dissolved extract onto the column.

- Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.

- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).

- Combine the fractions containing the purified this compound and evaporate the solvent to yield the isolated compound.

Protocol 2: Quantification of this compound by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

1. Standard Preparation:

- Prepare a stock solution of purified this compound of a known concentration in the mobile phase.

- Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

- Accurately weigh a known amount of the purified extract or the crude extract.

- Dissolve the sample in a known volume of the mobile phase.

- Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

- Column: A C18 reversed-phase column is typically suitable for alkaloid separation.

- Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like 0.1% formic acid to improve peak shape) is a common mobile phase for alkaloid analysis.

- Flow Rate: Typically 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectrophotometry of the pure compound, typically in the range of 200-220 nm for non-aromatic alkaloids).

- Column Temperature: Maintained at a constant temperature, e.g., 25°C.

4. Data Analysis:

- Inject the calibration standards and the sample solutions into the HPLC system.

- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification of this compound by GC-MS

This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. Derivatization is often necessary for polar compounds like this compound to increase their volatility.

1. Derivatization of Standards and Samples:

- Prepare a stock solution of purified this compound.

- In a reaction vial, evaporate a known amount of the standard or sample extract to dryness under a stream of nitrogen.

- Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

- Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

2. GC-MS Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Injection Mode: Splitless injection.

- Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature.

- Mass Spectrometer: Operated in electron ionization (EI) mode.

- Data Acquisition: Full scan mode to identify the fragmentation pattern of the this compound derivative and selected ion monitoring (SIM) mode for quantification using characteristic ions.

3. Data Analysis:

- Prepare a calibration curve using the derivatized this compound standards.

- Analyze the derivatized samples.

- Quantify the amount of this compound in the samples by comparing the peak areas of the characteristic ions to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound, its mechanism of anti-HIV action, and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound from L-Ornithine.

Caption: Anti-HIV mechanism of this compound via glycosidase inhibition.

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

This compound, a polyhydroxylated pyrrolizidine alkaloid from Alexa leiopetala and Castanospermum australe, presents a promising scaffold for drug development, particularly in the context of anti-viral therapies. This guide provides a foundational understanding of its natural sources and outlines adaptable protocols for its extraction, purification, and quantification. The illustrated biosynthetic and signaling pathways offer insights into its formation and mechanism of action. Further research is warranted to elucidate the precise concentrations of this compound in its natural sources and to optimize extraction and analytical methodologies for potential large-scale applications.

References

Unraveling the Enigmatic Pathway: A Hypothetical Guide to Alexine Biosynthesis in Alexa leiopetala

For Immediate Release

[CITY, State] – [Date] – Despite the significant interest in the pharmacological potential of alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid isolated from the legume Alexa leiopetala, its biosynthetic pathway remains experimentally unelucidated. This technical guide, intended for researchers, scientists, and drug development professionals, presents a hypothetical pathway for this compound biosynthesis, drawing upon the established principles of pyrrolizidine alkaloid (PA) metabolism in the plant kingdom. The absence of direct experimental data for this compound necessitates this theoretical approach, aiming to provide a foundational framework for future research.

This compound, first isolated in 1988, is a potent glycosidase inhibitor, exhibiting potential antiviral and anti-HIV activities.[1] Its unique structure, characterized by multiple hydroxyl groups, distinguishes it from many other PAs and suggests a complex biosynthetic route. This guide proposes a plausible sequence of enzymatic reactions leading to the formation of the core this compound structure, offering a roadmap for experimental validation.

A Proposed Biosynthetic Route to the this compound Core

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with the formation of a core bicyclic structure, the necine base, which is subsequently esterified with necic acids. This compound, however, is an unesterified polyhydroxylated pyrrolizidine, suggesting that the core biosynthetic machinery is geared towards extensive hydroxylation of the necine base itself.

The proposed pathway commences with the conversion of the common amino acid L-ornithine to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).[2] Following this, a series of oxidation and cyclization reactions are thought to produce the initial pyrrolizidine ring system.

Subsequent steps in the hypothetical pathway involve a series of stereospecific hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases, to install the multiple hydroxyl groups characteristic of this compound. The precise sequence and the specific enzymes involved in these hydroxylations are currently unknown and represent a key area for future investigation.

Visualizing the Hypothetical Pathway

To facilitate a clearer understanding of the proposed biosynthetic logic, the following diagrams illustrate the hypothetical pathway and a conceptual experimental workflow for its investigation.

Quantitative Data and Experimental Protocols: A Call for Research

A thorough review of the current scientific literature reveals a conspicuous absence of quantitative data and detailed experimental protocols specifically for the biosynthesis of this compound in Alexa leiopetala. Key missing information includes:

-

Enzyme Kinetics: No kinetic data is available for the putative enzymes involved in the this compound pathway.

-

Precursor Incorporation Rates: Studies tracking the incorporation of labeled precursors into this compound and its intermediates have not been published.

-

Gene Expression Levels: There is no data on the expression levels of candidate biosynthetic genes in different tissues of Alexa leiopetala or in response to various stimuli.

The following tables underscore the current knowledge gap, which future research should aim to fill.

| Enzyme | Substrate(s) | Product(s) | Cofactors | Kinetic Parameters (Km, kcat) | Reference |

| Ornithine Decarboxylase | L-Ornithine | Putrescine | Pyridoxal phosphate | Not determined for A. leiopetala | - |

| Homospermidine Synthase | Putrescine | Homospermidine | NAD+ | Not determined for A. leiopetala | - |

| Cytochrome P450s (putative) | Pyrrolizidine Intermediates | Hydroxylated Intermediates | NADPH, O2 | Not determined for A. leiopetala | - |

| Table 1: Putative Enzymes in this compound Biosynthesis and Lack of Quantitative Data. |

| Experiment | Methodology | Key Parameters to Measure | Status |

| Isotopic Labeling | Feeding of 13C or 15N labeled precursors (e.g., L-ornithine) to A. leiopetala tissues. | Incorporation of label into this compound and potential intermediates, tracked by LC-MS and NMR. | Not performed |

| Transcriptome Analysis | RNA-sequencing of different A. leiopetala tissues to identify candidate biosynthetic genes. | Differential gene expression of putative HSS, P450s, and other enzymes. | Not performed |

| Enzyme Assays | Heterologous expression of candidate genes and in vitro characterization of enzymatic activity. | Substrate specificity, product formation, and enzyme kinetics. | Not performed |

| Table 2: Key Experiments Required for Pathway Elucidation and Their Current Status. |

Future Directions

The elucidation of the this compound biosynthetic pathway is a critical step towards understanding the chemical ecology of Alexa leiopetala and for the potential biotechnological production of this valuable alkaloid. The hypothetical pathway presented here provides a logical starting point for such investigations. Future research should focus on a multi-pronged approach combining isotopic labeling studies, transcriptomics, and heterologous gene expression to identify and characterize the enzymes responsible for the intricate steps of this compound formation. Such endeavors will not only illuminate a fascinating area of plant biochemistry but also pave the way for the sustainable production of a promising therapeutic agent.

References

Alexine's Mechanism of Action as a Glycosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, represents a class of potent glycosidase inhibitors. These natural compounds, and their synthetic analogues, are of significant interest to the scientific community for their therapeutic potential, including antiviral and anti-HIV activities, which are linked to their ability to inhibit specific glycosidases. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a glycosidase inhibitor, including available quantitative data on its inhibitory activity, detailed experimental protocols for assessing such activity, and a discussion of the downstream cellular effects. Due to the limited availability of specific inhibitory data for this compound, this guide also incorporates data from its stereoisomer, australine, to provide a more comprehensive understanding of the structure-activity relationship and inhibitory mechanism of this class of compounds.

Introduction to this compound and Glycosidase Inhibition

This compound is a naturally occurring polyhydroxylated pyrrolizidine alkaloid first isolated from Alexa leiopetala. Structurally, it is a sugar mimic, and this molecular mimicry is the basis for its biological activity as a glycosidase inhibitor. Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, glycoproteins, and glycolipids. By inhibiting these enzymes, compounds like this compound can interfere with a variety of cellular processes, including digestion, glycoprotein (B1211001) processing, and viral replication.

The therapeutic potential of glycosidase inhibitors is vast, with applications in the management of diabetes, lysosomal storage diseases, and viral infections. The anti-HIV activity of some this compound stereoisomers, for instance, has been attributed to their ability to inhibit glucosidases involved in the processing of the HIV-1 envelope glycoprotein gp160.

Mechanism of Action

The primary mechanism by which this compound and other polyhydroxylated alkaloids inhibit glycosidases is through competitive inhibition. Their structural resemblance to the natural monosaccharide substrates of these enzymes allows them to bind to the enzyme's active site. More specifically, these alkaloids are thought to mimic the transition state of the glycosyl cation intermediate that forms during the hydrolysis of the glycosidic bond. By binding tightly to the active site, they block the access of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

The stereochemistry of the hydroxyl groups on the pyrrolizidine ring is crucial for determining the specificity and potency of inhibition against different glycosidases.

Quantitative Inhibitory Activity

Specific quantitative data on the inhibitory activity of this compound against a wide range of glycosidases is not extensively available in the public domain. However, studies on its stereoisomer, australine, provide valuable insights into the potential inhibitory profile of this class of compounds. Australine differs from this compound only in the stereochemistry at the C-7a position.

Table 1: Inhibitory Activity of Australine (this compound Stereoisomer) against Various Glycosidases

| Enzyme | Source | Substrate | IC50 (µM) | Inhibition Type | Reference |

| Amyloglucosidase (α-glucosidase) | Aspergillus niger | Starch | 5.8 | Competitive | [1] |

| Glucosidase I | Pig liver | Glc₃Man₉(GlcNAc)₂ | Inhibited | - | [1] |

| Glucosidase II | Pig liver | Glc₁,₂Man₉(GlcNAc)₂ | Slight Inhibition | - | [1] |

| β-Glucosidase | - | - | Not Inhibited | - | [1] |

| α-Mannosidase | - | - | Not Inhibited | - | [1] |

| β-Mannosidase | - | - | Not Inhibited | - | [1] |

| α-Galactosidase | - | - | Not Inhibited | - | [1] |

| β-Galactosidase | - | - | Not Inhibited | - | [1] |

Note: This table will be updated as more specific data for this compound becomes available.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize glycosidase inhibitors like this compound.

In Vitro Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific glycosidase using a chromogenic substrate.

Materials:

-

Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

-

Inhibitor compound (this compound)

-

Assay buffer (e.g., 0.1 M Phosphate buffer, pH 6.8)

-

Stop solution (e.g., 0.1 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the glycosidase in assay buffer.

-

Prepare a stock solution of pNPG in assay buffer.

-

Prepare a series of dilutions of the inhibitor (this compound) in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor solution to the test wells. For control wells, add an equal volume of assay buffer.

-

Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the pNPG substrate solution to all wells.

-

Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time (e.g., 30 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well. The stop solution raises the pH, which both stops the enzyme and develops the color of the p-nitrophenol product.

-

Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Determination of Inhibition Type (Kinetic Analysis)

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of the lines on the plot for different inhibitor concentrations reveals the type of inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Competitive inhibition of a glycosidase enzyme by this compound.

Caption: Inhibition of N-linked glycoprotein processing by this compound.

Caption: Experimental workflow for a typical glycosidase inhibition assay.

Cellular Effects and Therapeutic Implications

The inhibition of glycosidases by this compound and its analogues can have significant downstream cellular effects. As mentioned, the anti-HIV activity of certain stereoisomers is a prime example. By inhibiting glucosidase I in the endoplasmic reticulum, these compounds prevent the trimming of glucose residues from the N-linked glycans of the viral envelope glycoprotein gp160. This misprocessing of the glycoprotein can lead to improper folding and subsequent degradation, ultimately reducing the production of infectious viral particles.

The broader implications of glycosidase inhibition by this compound and related compounds extend to other areas:

-

Diabetes: Inhibition of intestinal α-glucosidases can slow the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia.

-

Cancer: Altered glycosylation is a hallmark of cancer cells. Glycosidase inhibitors could potentially interfere with cancer cell adhesion, migration, and invasion.

-

Lysosomal Storage Diseases: In some of these genetic disorders, the accumulation of undegraded glycoconjugates is due to deficient glycosidase activity. While inhibitors are not a direct treatment, they are valuable tools for studying these diseases.

Conclusion and Future Directions

This compound and its stereoisomers are potent and specific inhibitors of certain glycosidases. Their mechanism of action, primarily competitive inhibition through mimicry of the transition state, makes them valuable molecules for both basic research and therapeutic development. While specific quantitative data for this compound itself is still somewhat limited, the available information on its stereoisomer, australine, provides a strong foundation for understanding its inhibitory potential.

Future research should focus on:

-

A comprehensive evaluation of the inhibitory activity of this compound against a wide panel of glycosidases to determine its precise specificity.

-

Detailed kinetic studies to elucidate the exact nature of inhibition for different enzymes.

-

In vivo studies to assess the therapeutic efficacy and pharmacokinetic properties of this compound and its optimized analogues in various disease models.

-

Structure-activity relationship studies to guide the design and synthesis of new, more potent, and selective glycosidase inhibitors based on the this compound scaffold.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel therapeutic agents targeting a range of diseases.

References

An In-Depth Technical Guide on the Biological Activity of Alexine and Its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine is a polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from Alexa leiopetala. As a member of the iminosugar family, this compound and its stereoisomers are potent and selective inhibitors of various glycosidases, enzymes that play crucial roles in a wide range of biological processes. This technical guide provides a comprehensive overview of the biological activity of this compound and its stereoisomers, with a focus on their glycosidase inhibitory profiles, the experimental methods used to determine their activity, and the signaling pathways they modulate. This information is critical for researchers and professionals involved in drug discovery and development, particularly in the areas of antiviral, anticancer, and metabolic diseases.

Glycosidase Inhibitory Activity

The biological activity of this compound and its stereoisomers is primarily attributed to their ability to inhibit glycosidases. These iminosugars are structural mimics of the natural sugar substrates of these enzymes, allowing them to bind to the active site and disrupt carbohydrate metabolism and glycoprotein (B1211001) processing. The specificity and potency of inhibition are highly dependent on the stereochemistry of the hydroxyl groups on the pyrrolizidine ring.

Australine (B55042), a stereoisomer of this compound, is a potent inhibitor of the alpha-glucosidase amyloglucosidase, with a 50% inhibition concentration (IC50) of 5.8 µM.[1] It also inhibits the glycoprotein processing enzyme glucosidase I, but shows only slight activity toward glucosidase II.[1] The inhibition of glucosidase I by australine disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of glycoproteins with Glc3Man7-9(GlcNAc)2-oligosaccharides.[1]

Another stereoisomer, 7,7a-diepithis compound, has been shown to inhibit pig kidney α-glucosidase I with an IC50 of 0.38 mM. This inhibitory activity is linked to its anti-HIV-1 activity, which is attributed to the diminished cleavage of the precursor HIV-1 glycoprotein gp160.[2] Furthermore, 3,7a-diepi-alexine has been identified as a selective inhibitor of ER α-glucosidase I, highlighting the stereospecificity of these interactions.[3][4]

Quantitative Data on Glycosidase Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its key stereoisomers against various glycosidases.

| Compound | Enzyme | Source | IC50 Value | Reference(s) |

| Australine | Amyloglucosidase | Aspergillus niger | 5.8 µM | [1] |

| Australine | Glucosidase I | Pig liver | Inhibitory | [1] |

| Australine | Glucosidase II | Pig liver | Slight | [1] |

| 7,7a-diepithis compound | α-Glucosidase I | Pig kidney | 0.38 mM | [2] |

| 3,7a-diepi-alexine | ER α-Glucosidase I | Not specified | Selective | [3][4] |

Experimental Protocols

The determination of the glycosidase inhibitory activity of this compound and its stereoisomers involves specific and sensitive enzymatic assays. Below are detailed protocols for the key enzymes inhibited by these compounds.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is a widely used colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate (B84403) buffer (pH 6.8)

-

Test compound (this compound stereoisomer)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare the α-glucosidase solution in phosphate buffer.

-

Prepare the pNPG substrate solution in phosphate buffer.

-

Prepare the sodium carbonate solution to stop the reaction.

-

-

Assay:

-

To each well of a 96-well microplate, add the test compound solution at various concentrations.

-

Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[5][6]

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Protocol 2: Amyloglucosidase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on amyloglucosidase activity.

Materials:

-

Amyloglucosidase from Aspergillus niger

-

Soluble starch

-

Acetate (B1210297) buffer (pH 4.5)

-

Test compound

-

Dinitrosalicylic acid (DNS) reagent

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound.

-

Prepare the amyloglucosidase solution in acetate buffer.

-

Prepare a soluble starch solution in acetate buffer.

-

-

Assay:

-

Pre-incubate a mixture of the enzyme solution and the test compound at various concentrations at a specific temperature (e.g., 37°C) for a set time.

-

Initiate the reaction by adding the starch solution.

-

Incubate the reaction mixture for a defined period.

-

Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.

-

After cooling, measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.

-

-

Calculation of Inhibition:

-

The percentage of inhibition and the IC50 value are calculated similarly to the α-glucosidase assay.

-

Signaling Pathways Modulated by this compound and Stereoisomers

The inhibition of ER α-glucosidases I and II by this compound stereoisomers disrupts the proper folding of N-linked glycoproteins, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR).

Glycoprotein Processing and the Calnexin/Calreticulin Cycle

In the ER, newly synthesized glycoproteins undergo a quality control process known as the calnexin/calreticulin cycle to ensure their correct folding. This cycle involves the sequential removal of glucose residues from the N-linked oligosaccharide by glucosidases I and II. Inhibition of these enzymes by compounds like 3,7a-diepi-alexine disrupts this cycle, preventing proper glycoprotein folding and maturation.

Caption: Inhibition of Glucosidase I/II by this compound stereoisomers disrupts the Calnexin/Calreticulin cycle.

The Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins due to glucosidase inhibition triggers the UPR. The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Activation of these sensors leads to downstream signaling cascades that aim to restore ER homeostasis by upregulating chaperone expression, attenuating protein translation, and promoting ER-associated degradation (ERAD) of misfolded proteins. If ER stress is prolonged and cannot be resolved, the UPR can switch to a pro-apoptotic signaling pathway.

Caption: Glucosidase inhibition by this compound stereoisomers induces ER stress, activating the UPR pathway.

Conclusion

This compound and its stereoisomers represent a promising class of compounds with significant potential for therapeutic applications due to their potent and selective inhibition of glycosidases. Their ability to interfere with glycoprotein processing has implications for the development of antiviral agents, particularly against enveloped viruses like HIV, and for cancer therapies by inducing ER stress and apoptosis in cancer cells. The detailed protocols and understanding of the modulated signaling pathways provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating natural products. Further studies are warranted to elucidate the complete inhibitory profiles of a wider range of this compound stereoisomers and to investigate their in vivo efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Pharmacological Properties of Alexine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of alexine compounds. This compound and its stereoisomers are polyhydroxylated pyrrolizidine (B1209537) alkaloids, a class of natural products recognized for their role as "sugar mimics."[1] First isolated from the plant Alexa leiopetala, these compounds have garnered significant scientific interest due to their potent and selective biological activities, primarily as glycosidase inhibitors.[1] This guide details their mechanism of action, therapeutic potential, particularly in antiviral applications, and summarizes key quantitative data. Furthermore, it provides detailed experimental protocols for assessing their activity and discusses the critical safety considerations inherent to their structural class.

Core Mechanism of Action: Glycosidase Inhibition

The primary pharmacological action of this compound compounds stems from their ability to inhibit glycosidases.[1] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates and glycoproteins. This function is vital for numerous biological processes, including digestion, lysosomal catabolism, and the post-translational modification of proteins.

This compound alkaloids possess a nitrogen-containing bicyclic core decorated with multiple hydroxyl groups, structurally mimicking the pyranose ring of monosaccharides. This structural similarity allows them to bind to the active site of glycosidase enzymes, acting as competitive inhibitors.[2] The inhibitory potency and specificity are highly dependent on the stereochemistry of the hydroxyl groups and the configuration of the bicyclic core.[3] For instance, different isomers of this compound and the related compound australine (B55042) exhibit varied inhibitory profiles against different types of glycosidases, such as amyloglucosidase (an α-glucosidase) and glucosidase I.[2][3]

Therapeutic Potential

The ability to selectively inhibit specific glycosidases gives this compound compounds significant therapeutic potential, most notably in the field of virology.

Antiviral and Anti-HIV Activity

The most well-documented therapeutic application of this compound compounds is their antiviral activity against the Human Immunodeficiency Virus (HIV).[1] The life cycle of HIV-1 is critically dependent on the proper folding and processing of its envelope glycoprotein (B1211001), gp160. This precursor protein must be cleaved by host-cell α-glucosidase I in the endoplasmic reticulum to form the mature glycoproteins gp120 and gp41, which are essential for viral entry into host cells.

Certain stereoisomers of this compound, specifically 7,7a-diepithis compound, have been shown to inhibit α-glucosidase I.[4] This inhibition disrupts the normal processing of gp160, leading to the formation of non-infectious viral particles and reduced cell-cell fusion (syncytium formation).[4] This targeted mechanism makes this compound analogues promising candidates for the development of novel anti-HIV therapeutics.

Quantitative Data on Biological Activity

The biological activity of this compound and its related isomers has been quantified in several studies. The following tables summarize key inhibitory concentration data.

Table 1: Glycosidase Inhibitory Activity

| Compound | Target Enzyme | Inhibition Value (IC50) | Type of Inhibition |

| Australine | Amyloglucosidase | 5.8 µM | Competitive |

(Data sourced from Biochemistry, 1989)[2]

Table 2: Anti-HIV Activity

| Compound | Target Virus | Inhibition Value (IC50) | Proposed Mechanism |

| 7,7a-diepithis compound | HIV-1 | 380 µM (0.38 mM) | Inhibition of α-glucosidase I, reducing cleavage of gp160 |

(Data sourced from Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety, 2021)[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound compounds. Below are standard protocols for assessing their glycosidase inhibitory activity.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit α-glucosidase by measuring the enzymatic cleavage of a chromogenic substrate.

A. Principle: The enzyme α-glucosidase hydrolyzes the non-chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to enzyme activity. The reduction in this rate in the presence of an inhibitor indicates the potency of the inhibition.

B. Reagents:

-

Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma, G5003) dissolved in phosphate (B84403) buffer.

-

Substrate Solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma, N1377) dissolved in phosphate buffer.

-

Buffer: 100 mM Phosphate buffer, pH 6.8.

-

Test Compound: this compound analogue dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Acarbose or 1-Deoxynojirimycin.

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

C. Procedure:

-

In a 96-well microplate, add 50 µL of phosphate buffer to all wells.

-

Add 20 µL of the test compound at various concentrations to the sample wells. Add 20 µL of solvent to the control wells and 20 µL of the positive control to its respective wells.

-

Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution to all wells.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

D. Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Amyloglucosidase Inhibition Assay

This protocol is adapted for amyloglucosidase, which digests starch into glucose. The liberated glucose is then quantified in a secondary reaction.

A. Principle: Amyloglucosidase activity is determined in a two-step process. First, the enzyme liberates D-glucose from a starch substrate. The reaction is then stopped, and the amount of glucose produced is measured using a coupled enzyme system (Hexokinase and Glucose-6-Phosphate Dehydrogenase) that results in the formation of NADPH, which can be quantified by measuring the increase in absorbance at 340 nm.

B. Reagents:

-

Enzyme Solution: Amyloglucosidase diluted in water to a working concentration (e.g., 0.3-0.6 units/mL).

-

Substrate Solution: 1% (w/v) soluble potato starch prepared in 50 mM Sodium Acetate buffer, pH 4.5.[5]

-

Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Test Compound: this compound analogue dissolved in a suitable solvent.

-

Stop Solution: 50% (w/v) Trichloroacetic Acid (TCA) solution.[5]

-

Neutralization Agent: Sodium bicarbonate.

-

Glucose Assay Reagent: A commercial kit containing ATP, NADP+, Hexokinase, and Glucose-6-Phosphate Dehydrogenase (G-6-PDH).[5]

C. Procedure:

-

Enzymatic Reaction:

-

Equilibrate 1.0 mL of the Starch Solution to 55°C.

-

Add the test compound at the desired concentration.

-

Initiate the reaction by adding 0.5 mL of the Enzyme Solution.

-

Incubate at 55°C for exactly 3 minutes.

-

Stop the reaction by adding 0.3 mL of TCA Solution.[5]

-

Neutralize the mixture to pH 7.0 with solid sodium bicarbonate.

-

Filter the solution to obtain the filtrate for glucose measurement.

-

-

Glucose Quantification:

-

In a cuvette, add 2.8 mL of the Glucose Assay Reagent and equilibrate to 25°C.

-

Record the initial absorbance at 340 nm.

-

Add 0.2 mL of the filtrate from the previous step.

-

Mix and monitor the increase in absorbance at 340 nm until the reaction is complete.

-

The change in absorbance is proportional to the amount of glucose produced.

-

D. Calculation: Inhibition is determined by comparing the amount of glucose produced in the presence of the test compound to the amount produced in the control reaction (without inhibitor). The IC50 value can then be calculated.

Visualizations: Pathways and Workflows

Caption: Competitive inhibition of a glycosidase enzyme by an this compound compound.

Caption: Inhibition of HIV-1 maturation by 7,7a-diepithis compound.

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

Toxicity and Safety Profile

While this compound compounds show therapeutic promise, a critical consideration for their development is the toxicological profile of their parent class, pyrrolizidine alkaloids (PAs). No specific toxicity studies on this compound itself are readily available; however, the broader class of 1,2-unsaturated PAs is known to pose significant health risks.[3]

Many PAs are recognized for their strong hepatotoxic (liver-damaging), genotoxic, cytotoxic, and carcinogenic properties.[1][3] The presence of PAs in food products, such as honey, herbal infusions, and teas, is considered a food safety issue and a potential long-term concern for human health.[1][6][7][8] Incidents of liver damage in humans have been linked to the consumption of foods contaminated with PAs.[3]

Therefore, any drug development program involving this compound or its synthetic analogues must include a rigorous and comprehensive toxicological assessment to determine their safety profile and differentiate it from that of known toxic PAs.

Conclusion

This compound compounds represent a fascinating class of natural products with well-defined pharmacological properties. Their primary mechanism of action as competitive glycosidase inhibitors has been clearly established, with specific stereoisomers demonstrating potent and selective activity. The anti-HIV activity of 7,7a-diepithis compound, through the inhibition of viral glycoprotein processing, highlights their potential as lead compounds for the development of novel antiviral agents.

The provided experimental protocols offer a robust framework for the continued investigation and characterization of these and similar compounds. However, the significant toxicity associated with the broader pyrrolizidine alkaloid class necessitates a cautious and thorough approach. Future research must prioritize not only the exploration of their therapeutic efficacy and structure-activity relationships but also a definitive evaluation of their toxicological profile to ensure a viable path toward clinical application.

References

- 1. Pyrrolizidine alkaloids - an “urgent public health concern”? | LGC Standards [lgcstandards.com]

- 2. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Pyrrolizidine alkaloids in tea, herbal infusions and food supplements | EFSA [efsa.europa.eu]

- 7. Pyrrolizidine alkaloids in foods | Food Standards Australia New Zealand [foodstandards.gov.au]

- 8. EFSA assesses health impacts of pyrrolizidine alkaloids in food and feed | EFSA [efsa.europa.eu]

The Alexine Enigma: A Deep Dive into Structure-Activity Relationships for Glycosidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, and its stereoisomers represent a compelling class of iminosugars with significant potential as glycosidase inhibitors. Their structural mimicry of monosaccharides allows them to interact with the active sites of carbohydrate-processing enzymes, leading to inhibition that can have profound physiological effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogues, offering a valuable resource for researchers engaged in the design and development of novel glycosidase inhibitors for therapeutic applications.

Core Principles of this compound's Bioactivity

This compound and its related structures, such as australine (B55042), are potent inhibitors of various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] The inhibitory activity of these alkaloids stems from their protonated nitrogen atom at physiological pH, which mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage. The stereochemistry of the hydroxyl groups on the pyrrolizidine ring is crucial for determining the specificity and potency of inhibition against different glycosidases.

Quantitative Structure-Activity Relationship (SAR) Data

A comprehensive understanding of the SAR of this compound derivatives is paramount for the rational design of more potent and selective inhibitors. While extensive quantitative data for a wide range of synthetic this compound analogues remains an area of active research, studies on its stereoisomer, australine, provide critical insights.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Australine | Amyloglucosidase (an α-glucosidase) | 5.8 | [2] |

This table will be updated as more quantitative SAR data for this compound and its derivatives become available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Synthesis of this compound Analogues

The total synthesis of this compound and its stereoisomers has been achieved through various strategies, often employing chiral starting materials derived from carbohydrates or asymmetric synthesis methodologies. A common approach involves the construction of the pyrrolizidine core followed by stereoselective introduction of hydroxyl groups.

Exemplary Synthetic Step: Stereoselective [3+2] Annulation

A key step in one of the total syntheses of (+)-alexine involves a highly stereoselective [3+2] annulation reaction. This reaction constructs the polyhydroxylated pyrrolidine (B122466) subunit of the target molecule.

-

Reactants: N-Ts-α-amino aldehyde and 1,3-bis(silyl)propene.

-

Rationale: This strategy avoids the extensive protecting-group manipulations often required in carbohydrate-based syntheses, leading to a more efficient route to polyhydroxylated alkaloids.[3]

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Test compounds (e.g., this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound.

-

Dissolve α-glucosidase in phosphate buffer.

-

Dissolve pNPG in phosphate buffer.

-

-

Assay Protocol:

-

Add a solution of α-glucosidase to each well of a 96-well plate.

-

Add various concentrations of the test compound to the respective wells. A control well should contain the solvent only.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding Na₂CO₃ solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The inhibition of glycosidases by this compound and its analogues has significant downstream effects on cellular processes, particularly those involving glycoproteins.

Glycoprotein (B1211001) Processing Pathway Inhibition

N-linked glycoprotein synthesis is a fundamental cellular process that involves the sequential modification of oligosaccharide chains in the endoplasmic reticulum (ER) and Golgi apparatus. Glucosidase I and II are key enzymes in the early stages of this processing, responsible for trimming glucose residues from the precursor oligosaccharide.

Caption: Inhibition of Glucosidase I in the N-linked glycoprotein processing pathway by this compound/Australine.

Inhibition of Glucosidase I by this compound or australine leads to the accumulation of glycoproteins with unprocessed, glucose-containing oligosaccharide chains.[2] This disruption of proper glycoprotein folding is a major trigger for endoplasmic reticulum (ER) stress.

Unfolded Protein Response (UPR) Activation

The accumulation of misfolded glycoproteins in the ER activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperone expression, enhancing protein degradation pathways, and attenuating protein translation. However, if ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling cascade.

Caption: Activation of the Unfolded Protein Response (UPR) due to ER stress induced by misfolded glycoproteins.

Conclusion and Future Directions

The study of this compound and its analogues provides a fascinating window into the molecular intricacies of glycosidase inhibition. While the available quantitative SAR data is still emerging, the established inhibitory activity of this class of compounds against key enzymes in glycoprotein processing highlights their therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to build a more comprehensive SAR model. This will enable the design of next-generation glycosidase inhibitors with enhanced potency, selectivity, and drug-like properties. Furthermore, a deeper understanding of the specific downstream signaling consequences of inhibiting different glycosidases with these compounds will be crucial for translating their biochemical activity into effective therapeutic strategies for a range of diseases, including viral infections, diabetes, and cancer.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Alexine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of alexine and its stereoisomers, a class of polyhydroxylated pyrrolizidine (B1209537) alkaloids. This compound and its analogues are of significant interest due to their potent glycosidase inhibitory activity, which has implications for the development of therapeutics for viral infections and metabolic diseases.[1] This document outlines key synthetic strategies, detailed experimental protocols, and the biological context of their mechanism of action.

Introduction to this compound and its Stereoisomers

This compound is a naturally occurring polyhydroxylated pyrrolizidine alkaloid first isolated from Alexa leiopetala.[2] Its structure, characterized by a pyrrolizidine core with multiple stereocenters, makes it a challenging synthetic target. The stereochemistry of the hydroxyl groups is crucial for its biological activity, primarily the inhibition of glycosidase enzymes.[3] Various stereoisomers of this compound, such as 7-epi-alexine, have also been synthesized to explore the structure-activity relationship.[4]

Key Stereoselective Synthetic Strategies

Several successful total syntheses of (+)-alexine and its stereoisomers have been reported, each employing unique strategies to control the stereochemistry of the molecule. The following sections summarize the key approaches and provide detailed experimental protocols for selected methods.

Synthesis from Chiral Pool Precursors (Yoda et al.)

The first asymmetric total synthesis of (+)-alexine was achieved by Yoda and co-workers, utilizing a chiral pool approach starting from D-arabinofuranose.[2][5] This strategy relies on the inherent chirality of the starting material to establish the stereocenters in the target molecule. A key intermediate in this synthesis is a functionalized homochiral lactam.[2]

Experimental Protocol: Synthesis of a Key Lactam Intermediate (Adapted from Yoda et al.)

| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| 1 | Protection of D-arabinofuranose derivative | Methoxyphenylmethyl amine (MPMNH2) | - | - |

| 2 | Nucleophilic addition | Vinylmagnesium bromide (CH2=CHMgBr) | - | - |

| 3 | Oxidation | Pyridinium (B92312) chlorochromate (PCC) | - | - |

Detailed Protocol:

-

Step 1: Protection. To a solution of the benzyl-protected D-arabinofuranose derivative (1.0 eq) in a suitable solvent, add methoxyphenylmethyl amine (1.2 eq). Stir the reaction at room temperature until completion, as monitored by TLC.

-

Step 2: Grignard Reaction. The resulting aminal is dissolved in anhydrous THF and cooled to -78 °C. Vinylmagnesium bromide (1.5 eq) is added dropwise, and the reaction is stirred for several hours at this temperature.

-

Step 3: Oxidation. The reaction mixture from the previous step is treated with pyridinium chlorochromate (PCC) (2.0 eq) in dichloromethane (B109758) to yield the functionalized homochiral lactam. The product is purified by column chromatography.

[3+2] Annulation Strategy (Somfai et al.)

A highly efficient and stereoselective approach to (+)-alexine developed by Somfai and co-workers involves a [3+2] annulation reaction.[3][6] This key step constructs the polyhydroxylated pyrrolidine (B122466) core of this compound from an N-tosyl-α-amino aldehyde and a 1,3-bis(silyl)propene.[3][6] This method offers a convergent and efficient route to the target molecule.

Experimental Protocol: [3+2] Annulation Reaction (Adapted from Somfai et al.)

| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| 1 | [3+2] Annulation | N-Ts-α-amino aldehyde, 1,3-bis(silyl)propene, (CH3)3SiCl | - | >95:5 |

| 2 | Desilylation | TBAF | - | - |

| 3 | Oxidation | Swern Oxidation | - | - |

Detailed Protocol:

-

Step 1: [3+2] Annulation. The chiral N-Ts-α-amino aldehyde (1.0 eq) and 1,3-bis(silyl)propene (1.2 eq) are dissolved in a suitable solvent and cooled. Trimethylsilyl chloride (TMSCl) is added to catalyze the [3+2] annulation, affording the pyrrolidine product with high stereoselectivity.[7]

-

Step 2: Desilylation. The resulting silylated pyrrolidine is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the silyl (B83357) protecting groups, yielding a diol.

-

Step 3: Oxidation. The primary alcohol of the diol is selectively oxidized to an aldehyde using Swern oxidation conditions.